Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-
Overview
Description
“Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” is a chemical compound with the molecular formula C22H14S . It has an average mass of 310.412 Da and a monoisotopic mass of 310.081635 Da .
Molecular Structure Analysis
The molecular structure of “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” consists of a benzenethiol group attached to a phenylethynyl group . The molecule has a complex structure due to the presence of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” are determined by its molecular structure . It has an average mass of 310.412 Da and a monoisotopic mass of 310.081635 Da .Scientific Research Applications
Room Temperature Negative Differential Resistance in Molecular Nanowires
Benzenethiol derivatives have been employed in the construction of rod-shaped metal nanowires demonstrating negative differential resistance at room temperature. These nanowires, containing molecules like 4-{[2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzenethiol, exhibit peak-to-valley ratios between 1.80 to 2.21, highlighting their potential in electronic applications (Kratochvílová et al., 2002).
Investigation of Negative Differential Resistance Properties
Research on conducting molecules with thiol groups like benzenethiol has progressed, with studies focusing on their negative differential resistance (NDR) and switching properties in logic devices. Molecules like dipyridinium, containing benzenethiol groups, have been studied using scanning tunneling microscopy to explore their NDR properties, revealing potential for fabricating molecular junctions (Lee, Shin, & Kwon, 2006).
Bergman Cyclization of Sterically Hindered Substrates
The heating of certain benzenethiol derivatives, like 1,2-bis(phenylethynyl)benzene, has been studied to understand the Bergman cyclization process. This research has implications for solution chemistry and in extreme environments such as combustion and pyrolysis, demonstrating the versatility of benzenethiol derivatives in chemical reactions (Lewis & Matzger, 2005).
Nonlinear Optical Properties of Ru(II) and Pt(II) - Acetylide Dendrimers
Organometallic dendrimers containing benzenethiol derivatives have been synthesized and studied for their nonlinear optical (NLO) properties. These materials show potential in various applications, including optical signal processing and data storage, due to their enhanced optical power limiting measurements and significant increases in NLO properties with generation increase (Alanazi, 2020).
Safety And Hazards
properties
IUPAC Name |
4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXHUNZHXSIMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609556 | |
Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- | |
CAS RN |
174844-47-4 | |
Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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